N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide
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Overview
Description
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a methoxybenzo[d]thiazole moiety, a pyridin-3-ylmethyl group, and a cyclobutanecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Methoxybenzo[d]thiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridin-3-ylmethyl Group: This step may involve nucleophilic substitution reactions where the pyridin-3-ylmethyl group is introduced.
Formation of the Cyclobutanecarboxamide: The final step involves the formation of the carboxamide bond, often through amide coupling reactions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a benzoquinone derivative, while reduction of the carboxamide could produce a cyclobutylamine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide
- N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclobutanecarboxamide
Uniqueness
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridin-3-ylmethyl group, in particular, may confer distinct binding properties and selectivity for certain targets compared to its analogs.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-15-8-3-9-16-17(15)21-19(25-16)22(18(23)14-6-2-7-14)12-13-5-4-10-20-11-13/h3-5,8-11,14H,2,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOJDANTLWFYEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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